Product packaging for 1-Chloro-2-methylaziridine(Cat. No.:CAS No. 24457-26-9)

1-Chloro-2-methylaziridine

Cat. No.: B14686242
CAS No.: 24457-26-9
M. Wt: 91.54 g/mol
InChI Key: IADSLMKKPWETFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aziridine (B145994) Scaffolds in Organic Synthesis

Aziridines are three-membered saturated heterocyclic compounds containing a nitrogen atom and two carbon atoms. nih.gov The defining feature of the aziridine ring is its significant ring strain, which arises from the compressed bond angles of approximately 60°. This strain makes aziridines highly reactive towards a variety of nucleophiles, leading to ring-opening reactions. This reactivity is a cornerstone of their utility in organic synthesis, serving as versatile building blocks for the construction of more complex nitrogen-containing molecules.

The ring-opening of aziridines provides a pathway to a wide array of functionalized amines, which are key components in many biologically active compounds and pharmaceuticals. Furthermore, the ability to control the stereochemistry of these reactions makes aziridines valuable intermediates in asymmetric synthesis.

Unique Aspects of Halogenated Aziridines within the Aziridine Class

The introduction of a halogen atom, such as chlorine, onto the nitrogen of an aziridine ring creates a class of compounds known as N-haloaziridines. This modification has a profound impact on the electronic properties and reactivity of the molecule. The electronegative halogen atom withdraws electron density from the nitrogen, which can influence the stability and reactivity of the ring.

A notable feature of N-haloaziridines is the potential for stereoisomerism. The barrier to nitrogen inversion in the aziridine ring is significantly increased upon N-halogenation. This can lead to the existence of stable and separable cis and trans invertomers, where the halogen and the substituent on the carbon atom are on the same or opposite sides of the ring, respectively. This stereochemical stability adds a layer of complexity and potential for stereospecific reactions that is not present in their non-halogenated counterparts.

While detailed studies on the specific reactivity of 1-chloro-2-methylaziridine are scarce, the general principles of N-haloaziridine chemistry suggest that it would be a reactive intermediate, susceptible to nucleophilic attack and potentially serving as a source of electrophilic chlorine or as a precursor to other functionalized aziridines. For instance, related compounds like N-ferrocenylsulfonyl-2-methylaziridine have been synthesized from 2-methylaziridine (B133172) and have been used in polymerization reactions. rsc.org This highlights the utility of the 2-methylaziridine core in creating novel chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClN B14686242 1-Chloro-2-methylaziridine CAS No. 24457-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24457-26-9

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

IUPAC Name

1-chloro-2-methylaziridine

InChI

InChI=1S/C3H6ClN/c1-3-2-5(3)4/h3H,2H2,1H3

InChI Key

IADSLMKKPWETFK-UHFFFAOYSA-N

Canonical SMILES

CC1CN1Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 2 Methylaziridine and Analogous Systems

Classical and Contemporary Approaches to Aziridine (B145994) Ring Formation

The construction of the aziridine ring can be broadly categorized into intramolecular and intermolecular strategies. These methods often involve the formation of a carbon-nitrogen bond to close the three-membered ring.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective method for synthesizing aziridines. This approach involves a precursor molecule that already contains the three atoms destined to form the ring, with the final step being a ring-closing reaction.

The cyclization of haloamines is a direct method for forming the aziridine ring. In this reaction, a γ-haloamine is treated with a base. The base removes a proton from the amine, creating an amide anion which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the aziridine ring. The synthesis of 1-chloro-2-methylaziridine can be envisioned through the chlorination of 2-methylaziridine (B133172), which itself can be formed from appropriate precursors.

A related intramolecular cyclization involves the reaction of alkyl azides, which can lead to the formation of N-heterocycles through C-H or C-C bond amination. nih.gov This highlights the versatility of intramolecular reactions in forming cyclic amines.

The Wenker synthesis is a well-established and industrially significant method for producing aziridines from β-amino alcohols. wikipedia.org The original process involves two main steps: the esterification of the amino alcohol with sulfuric acid at high temperatures (around 250°C) to form a sulfate (B86663) monoester, followed by treatment with a strong base like sodium hydroxide (B78521) to induce ring closure. wikipedia.org The base facilitates the deprotonation of the amine, which then displaces the sulfate group to form the aziridine. wikipedia.org

For the synthesis of 2-methylaziridine, a precursor to this compound, the starting material would be 1-amino-2-propanol. A patented method describes the synthesis of 2-methylaziridine using isopropanolamine (a common name for 1-amino-2-propanol), sulfuric acid, and a liquid alkali. google.com This process is highlighted as being suitable for large-scale industrial production due to its mild conditions and simple materials. google.com

Modifications to the classical Wenker synthesis have been developed to improve yields and broaden the scope of applicable substrates. One significant improvement involves using chlorosulfonic acid for a milder esterification step, which helps to prevent the elimination of water, a common side reaction with heat-sensitive amino alcohols. organic-chemistry.orgthieme-connect.com Furthermore, the use of a non-nucleophilic base such as sodium carbonate for the cyclization step can reduce the formation of byproducts and lead to higher yields of the desired aziridine. organic-chemistry.orgthieme-connect.com These improved conditions have been successfully applied to the synthesis of various aziridines, including 2-methylaziridine. thieme-connect.com

The table below summarizes findings from an improved Wenker synthesis methodology. thieme-connect.com

EntryAmino AlcoholProductYield (%)
12-AminoethanolAziridine85
21-Amino-2-propanol2-Methylaziridine82
32-Amino-1-phenylethanol2-Phenylaziridine78
42-Amino-1,1-diphenylethanol2,2-Diphenylaziridine55

Intermolecular Approaches

Intermolecular methods for aziridine synthesis involve the reaction of two separate molecules to form the three-membered ring. These approaches are particularly useful for creating a diverse range of substituted aziridines.

Nitrene addition to alkenes is a powerful intermolecular method for the direct formation of the aziridine ring. Nitrenes are highly reactive intermediates containing a monovalent nitrogen atom. They can be generated in situ from various precursors, such as azides, and can add across a carbon-carbon double bond in a concerted or stepwise manner to yield an aziridine.

For the synthesis of 2-methylaziridine, this would involve the reaction of a suitable nitrene precursor with propene. The nature of the substituent on the nitrene (the R group in R-N:) will determine the substituent on the nitrogen of the resulting aziridine. The subsequent chlorination of the nitrogen atom would yield this compound. The thermal decomposition of azides is a common way to generate nitrenes. rsc.org

Other three-membered rings and related heterocycles can serve as precursors to aziridines.

Triazolines: 1,2,3-Triazolines, which can be synthesized from the cycloaddition of an azide (B81097) and an alkene, can be induced to lose a molecule of nitrogen (N₂) either thermally or photochemically to yield the corresponding aziridine. acs.orgnih.gov This method offers an indirect route to aziridines and can be particularly useful when direct aziridination is challenging. acs.org The photodenitrogenation of crystalline triazolines has been shown to be an efficient method for aziridine synthesis. nih.gov

Epoxides: Epoxides, the oxygen-containing analogues of aziridines, can be converted to aziridines through a two-step process. This typically involves the ring-opening of the epoxide with an azide nucleophile (e.g., sodium azide) to give a β-azido alcohol, followed by reduction of the azide to an amine and subsequent ring closure, often mediated by reagents like triphenylphosphine.

Oximes: Oximes, derived from aldehydes or ketones, can also be transformed into aziridines, although this is a less direct route. researchgate.net The synthesis often involves multiple steps, potentially including reduction of the oxime to an amine followed by conversion to a suitable precursor for intramolecular cyclization, or more complex rearrangement and cyclization pathways. researchgate.net

Methods Utilizing α-Chloroimines

The synthesis of N-chloroaziridines can be effectively achieved through the use of α-chloroimines as key precursors. This strategy generally involves an intramolecular cyclization where a nucleophilic addition to the imine is followed by the displacement of a leaving group.

A common pathway involves the generation of vicinal chloroamines, which can then be treated with a base to induce ring closure to the corresponding aziridine. researchgate.net This process allows for the formation of the C-N bond and the introduction of the chlorine-substituted stereocenter. The α-chloroimines themselves can be synthesized through various methods, such as the gold(I)-catalyzed hydroamination of terminal alkynes with N-chloroamines.

Detailed research has demonstrated the synthesis of various α-chloroimine structures, which serve as the foundational building blocks for this class of aziridines.

Compound NameReactantsCatalyst SystemYield
(Z)-2-Chloro-N-(4-chlorophenyl)-1-phenylethan-1-iminePhenylacetylene, N-chloro-4-chloroanilineIPrAuCl / NaBArF95%
(Z)-2-Chloro-1-mesityl-N-(2,6-diisopropylphenyl)ethan-1-imineMesitylacetylene, N-chloro-2,6-diisopropylanilineIPrAuCl / NaBArF98%
1-Chloro-N-phenyldecan-2-imine1-Decyne, N-chloroanilineIPrAuCl / NaBArF78%
Electroreductive Cross-Coupling

Electrochemical methods, particularly electroreductive cross-coupling, have emerged as a powerful tool for the functionalization of aziridine rings rather than for their primary synthesis. These techniques allow for the formation of new carbon-carbon bonds under mild conditions by coupling aziridines with other electrophiles.

One notable application is the nickela-electrocatalyzed cross-electrophile coupling of aryl aziridines with aryl bromides. nih.gov This reaction proceeds via an electro-induced ring-opening of the aziridine to generate a radical intermediate, which then couples with the aryl bromide to form β-arylethylamines. researchgate.netnih.gov This sustainable approach avoids the use of stoichiometric metal reductants. nih.gov

Further advancements have enabled the enantioselective electrochemical reductive cross-coupling of aryl aziridines with alkenyl bromides. nih.gov This method provides access to chiral β-aryl homoallylic amines with high enantioselectivity. nih.govacs.org The reaction employs constant current electrolysis in an undivided cell, using triethylamine (B128534) as a terminal reductant, which makes the process more atom-economical. acs.org

Table 2: Electroreductive Cross-Coupling Reactions of Aryl Aziridines Note: This table shows the functionalization of aziridines using electroreductive methods.

Aziridine SubstrateCoupling PartnerProduct TypeCatalyst System
Aryl AziridinesAryl Bromidesβ-ArylethylaminesNickel Electrocatalysis
Aryl AziridinesAlkenyl BromidesChiral β-Aryl Homoallylic AminesNickel Electrocatalysis with Chiral Ligand
Aryl AziridinesCO₂β-Amino AcidsNickel Electrocatalysis

Stereoselective Synthesis of Chiral this compound Derivatives

Creating chiral aziridines is of significant interest as they are versatile intermediates for producing enantiopure compounds.

Reduction of N-tert-Butanesulfinyl α-Halo Imines

A robust method for the stereoselective synthesis of chiral aziridines involves the use of N-tert-butanesulfinyl imines as chiral auxiliaries. The sulfinyl group directs the stereochemical outcome of nucleophilic additions to the imine C=N bond.

Specifically, the stereoselective synthesis of diastereomeric 2-chloro-2-aroylaziridines has been achieved through a three-component cascade coupling reaction. This process combines silyldichloromethanes, arylnitriles, and chiral N-tert-butanesulfinyl aldimines. The reaction is initiated by the deprotonation of the silyl (B83357) compound, which then reacts with the arylnitrile. The resulting intermediate attacks the chiral N-tert-butanesulfinyl aldimine, leading to the formation of the chiral aziridine with high diastereoselectivity. This method highlights how combining a nucleophilic addition to a chiral N-tert-butanesulfinyl α-chloroimine intermediate with an intramolecular cyclization effectively displaces the chlorine atom to form the final aziridine product.

Asymmetric Aziridination Strategies

Asymmetric aziridination of alkenes is a direct approach to forming chiral aziridines. This typically involves the transfer of a nitrene group from a nitrogen source to an alkene, mediated by a chiral catalyst.

Various catalytic systems have been developed for this purpose. Researchers have reported a Ru(CO)salen complex that serves as an efficient catalyst for the asymmetric aziridination of both conjugated and non-conjugated olefins. This system uses a 2-(trimethylsilyl)ethanesulfonyl (SES) protected azide as the nitrene source and achieves high enantioselectivity with low catalyst loadings.

Another well-established strategy relies on the transfer of a carbene to an imine in the presence of a chiral Lewis acid complex. For instance, chiral vaulted biaryl-Lewis Acid complexes have been shown to produce chiral cis-aziridines with very high asymmetric induction when reacting imines with diazo compounds.

Table 3: Catalytic Systems for Asymmetric Aziridination Note: This table compares different catalytic approaches to synthesizing chiral aziridines.

Catalyst SystemReactantsKey Features
Ru(CO)salen complexOlefins + SES-protected azideHighly enantioselective for various olefins; low catalyst loading. nih.gov
Chiral Biaryl-Lewis AcidImines + Diazo compoundsYields chiral cis-aziridines with high asymmetric induction.
Copper-BisoxazolineAlkenes + [N-(p-toluenesulfonyl)imino]phenyl iodinaneOne of the early successful systems for N-tosyl aziridines.

Nitrogen Inversion in Aziridine Systems

Nitrogen inversion is a process where a pyramidal amine inverts its configuration, passing through a planar transition state. wikipedia.org In most acyclic amines, this inversion is rapid at room temperature, preventing the isolation of enantiomers where the chirality is solely due to the nitrogen atom. wikipedia.org However, in aziridine systems, this process is considerably hindered. scribd.com The small bond angles of the three-membered ring, approximately 60°, result in significant angle strain. wikipedia.org This strain is exacerbated in the planar, sp²-hybridized transition state required for inversion, leading to a higher energy barrier compared to acyclic or larger ring amines. scribd.comwikipedia.orgstereoelectronics.org

The barrier to nitrogen inversion in aziridines can be further manipulated by the substituents on the nitrogen atom. Attaching a halogen, such as in N-haloaziridines, has a profound effect on the stability of the nitrogen's pyramidal configuration.

Electronegative substituents, like chlorine, attached to the nitrogen atom significantly increase the energy barrier to inversion. stereoelectronics.org This effect is attributed to the inductive withdrawal of electron density from the nitrogen atom through the N-Cl sigma bond. stereoelectronics.orgstereoelectronics.org This withdrawal increases the s-character of the nitrogen's lone pair of electrons in its sp³ hybridized ground state, making them more tightly bound to the nucleus. stereoelectronics.org Consequently, the energy difference between the pyramidal ground state and the planar transition state, where the lone pair occupies a pure p-orbital, is widened, resulting in a higher inversion barrier. stereoelectronics.org For instance, the introduction of a chlorine atom on N-chloro-2-methylaziridine raises the inversion barrier to approximately 27 kcal/mol, a substantial increase from the 17 kcal/mol barrier in 2-methylaziridine. nih.gov

The inherent ring strain of the aziridine ring is a primary contributor to its high nitrogen inversion barrier. wikipedia.org The transition state for inversion requires the nitrogen atom to adopt a planar geometry with sp² hybridization, where ideal bond angles are 120°. stereoelectronics.org Forcing these angles into the constrained 60° geometry of a three-membered ring introduces a large amount of strain, significantly destabilizing the transition state and thus raising the energy barrier for inversion. stereoelectronics.orgstereoelectronics.org This combination of ring strain and the presence of an electronegative substituent makes the nitrogen atom in compounds like 1-chloro-2,2-diphenylaziridine configurationally stable at room temperature. stereoelectronics.org

Substituents on the ring carbons can also influence the dynamics of the aziridine ring. While various substituents on the nitrogen atom have a relatively small effect on the ring-opening reactions of 2-aziridinylmethyl radicals, substituents on the carbon atoms can have a more pronounced impact. nih.gov The presence of bulky groups on the ring carbons can increase the inversion rate. caltech.edu For this compound, the methyl group on the C2 carbon introduces an additional element of stereochemistry and can influence the relative stability of the resulting diastereomers.

The significantly high barrier to nitrogen inversion in N-chloroaziridines makes it possible to isolate and characterize distinct invertomers at room temperature. wikipedia.orgnih.gov In the case of this compound, the combination of a chiral carbon (C2) and a configurationally stable chiral nitrogen center leads to the existence of diastereomers. These are typically referred to as cis and trans isomers, based on the relative orientation of the methyl group on the carbon and the chlorine atom on the nitrogen with respect to the plane of the aziridine ring. wikipedia.orgchemspider.com

The cis isomer has the methyl and chloro substituents on the same side of the ring, while the trans isomer has them on opposite sides. wikipedia.orgkhanacademy.org The successful isolation of these stable cis and trans invertomers of this compound is a direct consequence of the high energy barrier to nitrogen inversion, which is a cumulative result of ring strain and the electronic effect of the chloro-substituent. wikipedia.orgnih.gov Dynamic NMR methods are crucial for studying the barriers to inversion in such systems. stackexchange.com

Table 1: Nitrogen Inversion Barriers in Selected Aziridines

CompoundSubstituent on NitrogenInversion Barrier (kcal/mol)Key Factors
2-MethylaziridineH~17Ring Strain
1-MethylaziridineCH₃~19Ring Strain, Alkyl Group
This compoundCl~27Ring Strain, Electronegative Substituent
1-PhenylaziridinePhenyl~8.9Conjugation lowers barrier
1-AcylaziridineCOPh~5.75Conjugation lowers barrier

This table presents approximate values compiled from various computational and experimental studies to illustrate substituent effects. nih.govkoreascience.kr

Chiroptical Properties of this compound Diastereomers

The existence of stable diastereomers of this compound, each possessing two chiral centers, implies that these molecules are optically active. Chiroptical properties, such as specific rotation, are used to characterize and distinguish between such isomers. Research into related N-chloroaziridines has demonstrated the ability to resolve and characterize enantiomers based on their chiroptical properties. For example, the absolute configuration of (R)-(−)-1-chloro-2,2-diphenylaziridine was determined using X-ray crystallography after its synthesis and isolation as an optically active crystalline solid. rsc.org This was achieved by chlorinating the parent aziridine in the presence of a chiral alcohol, followed by fractional crystallization. rsc.org

Stereochemical Properties and Dynamic Processes of 1 Chloro 2 Methylaziridine

Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of a molecule. In the case of 1-Chloro-2-methylaziridine, which exists as different stereoisomers, CD spectroscopy offers valuable insights into their absolute configurations and conformational behaviors.

Research involving both experimental and simulated CD spectra has been conducted on the stereoisomers of this compound. researchgate.net Specifically, the analysis has focused on (1R, 2S)-1-chloro-2-methylaziridine and (1S, 2S)-1-chloro-2-methylaziridine. researchgate.net The experimental CD spectrum of the (1R, 2S) isomer displays a distinct absorption maximum at approximately 260 nm. researchgate.net

Theoretical calculations, employing time-dependent density functional theory (TD-DFT), have been used to simulate the CD spectra of these isomers. These simulations, using both the Generalized Gradient Approximation (GGA) and the Statistical Averaging of Orbital Potentials (SAOP), have been compared with the experimental data. To align the simulated spectra with the experimental results for the (1R, 2S) isomer, the calculated spectra were blue-shifted by 0.67 eV for GGA and 0.52 eV for SAOP. researchgate.net This adjustment allows for a more direct comparison and interpretation of the spectral features.

The simulated spectra have been instrumental in understanding the electronic transitions responsible for the observed CD signals. For instance, the band around 290 nm is attributed to an n–π* transition of the chromophore within the molecule. researchgate.net Furthermore, the simulations suggest that the observed blue-shift in the first CD band of the (1S, 2S) isomer compared to the (1R, 2S) isomer might be an artifact of lower experimental resolution, which could cause the first two CD bands of the (1S, 2S) isomer to merge and appear as a single, shifted band. researchgate.net

The following table summarizes the key findings from the CD spectroscopy analysis of this compound isomers.

IsomerExperimental CD Band (nm)Simulated Transition (nm)Key Observations
(1R, 2S)-1-chloro-2-methylaziridine~260~290 (n–π*)The first CD band is well-reproduced by simulations. researchgate.net
(1S, 2S)-1-chloro-2-methylaziridineShifted to higher energy-The simulated spectra suggest that the blue-shift might be due to lower experimental resolution causing two bands to appear as one. researchgate.net

Reactivity and Mechanistic Pathways of 1 Chloro 2 Methylaziridine

Cycloaddition Reactions and 1,3-Dipole Formation

Beyond ring-opening and rearrangement, 1-chloro-2-methylaziridine can serve as a precursor to 1,3-dipoles, which are valuable intermediates in cycloaddition reactions for the synthesis of five-membered heterocyclic rings.

Formation of Azomethine Ylides

Azomethine ylides are 1,3-dipoles that can be generated from aziridines. In the case of this compound, the formation of an azomethine ylide would involve the cleavage of the C-C bond of the aziridine (B145994) ring. This process can be induced either thermally or photochemically.

The cleavage of the N-Cl bond would likely precede or occur in concert with the ring opening. A possible mechanism involves the initial homolytic cleavage of the N-Cl bond to form a nitrogen radical, followed by the cleavage of the C2-C3 bond to generate the azomethine ylide radical. Alternatively, a concerted cleavage of the N-Cl and C-C bonds could occur.

Polymerization Reactions of Aziridine Monomers

Aziridines are versatile monomers capable of undergoing ring-opening polymerization through different mechanistic pathways, largely dictated by the nature of the substituent on the nitrogen atom. rsc.org The choice between a cationic or anionic mechanism determines the final polymer architecture, yielding either branched or linear structures.

Cationic ring-opening polymerization (CROP) is the classical and most common polymerization pathway for unsubstituted or N-alkyl substituted aziridines. digitellinc.comwikipedia.org The polymerization is typically initiated by a protonic acid or a Lewis acid, which activates the monomer by protonating or coordinating to the nitrogen atom, forming an aziridinium (B1262131) ion. This strained cationic species is then susceptible to nucleophilic attack by the nitrogen atom of another monomer molecule.

The propagation step involves the successive addition of monomer units to the growing polymer chain. A key characteristic of the CROP of aziridines is the occurrence of extensive chain branching. digitellinc.com This happens because the secondary amine groups within the growing polymer backbone are themselves nucleophilic and can attack an activated monomer or the end of another chain. This "backbiting" or intermolecular reaction leads to the formation of a hyperbranched polymer structure containing primary, secondary, and tertiary amine groups. wikipedia.org

For this compound, the presence of the electron-withdrawing chloro group on the nitrogen atom significantly deactivates the nitrogen's lone pair. This deactivation would likely hinder the standard CROP mechanism by making the nitrogen a poorer nucleophile, thus impeding both the initiation and the branching reactions that are characteristic of this pathway for non-activated aziridines. clockss.orgrsc.org

Anionic ring-opening polymerization (AROP) provides a pathway to linear, well-defined polyamines, but it is only effective for "activated" aziridines. digitellinc.comresearchgate.net Activation is achieved by substituting the aziridine nitrogen with a potent electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl). nsf.gov The chlorine atom in this compound serves as such an activating group, making it a suitable candidate for AROP.

The mechanism for AROP of activated aziridines proceeds as follows:

Initiation: The polymerization is initiated by a strong nucleophile, such as an organometallic reagent or an alkali metal salt of a sulfonamide. nsf.gov The initiator attacks one of the aziridine's ring carbons, leading to the ring opening and the formation of a propagating aza-anion.

Propagation: The newly formed anionic chain end then attacks another activated aziridine monomer, propagating the polymer chain. researchgate.net

Linear Polymer Formation: A crucial feature of this mechanism is that the nitrogen atoms within the polymer backbone, still bearing their activating groups, are non-nucleophilic. researchgate.net This prevents the branching reactions (backbiting) that dominate cationic polymerization, resulting in the formation of a linear polymer chain. digitellinc.com

Research on the AROP of N-sulfonylaziridines has shown that the polymerization can be a living process, allowing for precise control over molecular weight and the synthesis of block copolymers. nsf.govresearchgate.net The polymerization kinetics and success are influenced by factors such as the choice of solvent, initiator, and counter-ion. nsf.govosti.gov By analogy, the AROP of this compound would be expected to produce linear polychloroamines, which could potentially be converted to linear polyamines through a post-polymerization modification step.

Activated MonomerActivating GroupInitiation SystemResulting Polymer ArchitectureReference
N-sulfonylaziridinesSulfonyl (-SO₂R)Nucleophilic (e.g., organometallics)Linear digitellinc.comnsf.gov
N-tosyl aziridinesTosyl (-SO₂C₆H₄CH₃)Organocatalysts (e.g., t-Bu-P2)Linear, Block Copolymers researchgate.net
2-methyl-N-tosylaziridine (TsMAz)Tosyl (-SO₂C₆H₄CH₃)BuN(K)Ts in Ionic LiquidsLinear, Controlled nsf.gov
Aziridines (general, non-activated)None or AlkylCationic (e.g., H⁺)Hyperbranched digitellinc.comwikipedia.org

Computational and Theoretical Investigations of 1 Chloro 2 Methylaziridine

Quantum Mechanical Studies

Quantum mechanical calculations have been instrumental in understanding the nuanced stereochemistry and reactivity of 1-Chloro-2-methylaziridine. These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

Ab Initio Molecular Orbital Calculations

High-level ab initio molecular orbital calculations are a cornerstone of theoretical chemistry. studylib.net While these methods are mentioned in the context of providing accurate molecular properties, specific studies applying them to this compound for properties other than those discussed under the DFT section were not found in the search results. However, early computational work on substituted aziridines did employ semi-empirical methods like MNDO and AM1 to analyze their photoelectron spectra, which included this compound. researchgate.net

Activation Energy Determination for Isomerization Processes

The isomerization of aziridine (B145994) derivatives, including nitrogen inversion and ring-opening reactions, is a key area of study. The determination of activation energies for these processes is crucial for understanding the stability and reactivity of these compounds. Computational methods, particularly density functional theory (DFT) and ab initio calculations, are instrumental in modeling these transformations and calculating the associated energy barriers.

For a molecule like this compound, isomerization can involve the inversion of the nitrogen atom, leading to different stereoisomers. The energy barrier for this nitrogen inversion is a critical parameter that dictates the configurational stability of the chiral nitrogen center. Computational approaches to determine this activation energy would typically involve:

Locating Stationary Points: The first step is to optimize the geometries of the ground state (the stable pyramidal conformation) and the transition state (the planar or near-planar arrangement of bonds around the nitrogen atom) on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are then performed to characterize these stationary points. A true minimum (ground state) will have all real vibrational frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the reaction coordinate of the isomerization process.

Energy Calculation: The activation energy is then calculated as the difference in electronic energy (often including zero-point vibrational energy corrections) between the transition state and the ground state.

Rationalization of Regiospecificity and Stereoselectivity

Reactions involving the aziridine ring, such as nucleophilic ring-opening, can proceed with varying degrees of regioselectivity (where the nucleophile attacks) and stereoselectivity (the stereochemical outcome of the reaction). Computational chemistry offers a powerful avenue to rationalize and predict these selectivities by examining the transition states of the possible reaction pathways.

For this compound, the presence of a methyl group on the aziridine ring introduces asymmetry, making the two ring carbons electronically and sterically distinct. The reaction with a nucleophile could, in principle, lead to attack at either C2 or C3. The stereochemical outcome is also of significant interest.

The rationalization of regiospecificity and stereoselectivity is typically achieved through the following computational steps:

Transition State Searching: For each possible reaction pathway (e.g., nucleophilic attack at C2 versus C3, and different stereochemical approaches), a transition state search is performed.

Activation Energy Comparison: The activation energies for each pathway are calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, thus determining the major product.

Analysis of Transition State Structures: Examination of the geometries and electronic structures of the competing transition states can provide insight into the factors controlling selectivity. These factors can include steric hindrance, electronic effects (such as the distribution of the LUMO), and stabilizing interactions.

In the absence of specific studies on this compound, the general principles of stereoselectivity and regiospecificity can be discussed. A stereoselective reaction produces a predominance of one stereoisomer over another, while a regiospective reaction favors bond formation at a particular position. aip.orgacs.orgtrygvehelgaker.noresearchgate.net The outcome of such reactions is governed by the relative energies of the transition states leading to the different possible products. aip.org

Chiroptical Property Simulations

Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotation (OR), provides valuable information about the three-dimensional structure of chiral molecules. Computational simulations of these properties have become an indispensable tool for assigning the absolute configuration of chiral compounds.

Time-Dependent Density Functional Theory (TD-DFT) for CD Spectra

Time-dependent density functional theory (TD-DFT) has emerged as a powerful and widely used method for simulating the electronic circular dichroism (CD) spectra of chiral molecules. This approach allows for the calculation of the rotatory strengths of electronic transitions, which are the fundamental quantities measured in a CD experiment.

For this compound, which exists as chiral isomers, TD-DFT has been successfully applied to simulate their CD spectra. bsb-muenchen.de A study reported the TD-DFT CD spectra simulation of (1R,2S)-1-chloro-2-methyl-aziridine and (1S,2S)-1-chloro-2-methyl-aziridine. bsb-muenchen.de The simulated spectra were compared with experimental data, showing reasonable agreement and allowing for the assignment of the absolute configuration. bsb-muenchen.de

The table below presents the rotatory strengths for the lowest two electronic transitions of the this compound isomers, comparing the results of TD-DFT calculations with earlier experimental and configuration interaction (CI) studies.

CompoundTransitionExperimental/CI Rotatory Strength (10⁻⁴⁰ cgs)TD-DFT Rotatory Strength (10⁻⁴⁰ cgs)
(1R,2S)-1-chloro-2-methylaziridine1+2.8+3.5
2-1.4-2.1
(1S,2S)-1-chloro-2-methylaziridine1-1.8-2.5
2+0.7+1.2

Data sourced from a computational study on the chiroptical properties of aziridine derivatives. bsb-muenchen.de

The successful application of TD-DFT in reproducing the experimental CD spectra of these isomers highlights the utility of this method in stereochemical analysis. bsb-muenchen.deresearchgate.netaip.orgnih.govnsf.gov

Simplified TD-DFT Approaches for Optical Rotation

While full TD-DFT calculations of optical rotation can be computationally demanding, especially for large molecules or for screening large conformational spaces, simplified TD-DFT (sTD-DFT) methods have been developed to address this challenge. bsb-muenchen.deaip.org These approaches offer a significant reduction in computational cost while often maintaining a good level of accuracy.

The sTD-DFT method for calculating optical rotation has been shown to provide results in good quantitative agreement with experimental data for many organic molecules, particularly for systems where the chiroptical response is dominated by valence electronic transitions. bsb-muenchen.deaip.org For smaller molecules where Rydberg states play a more significant role, the agreement with full TD-DFT might be slightly less precise but often remains reasonable for many applications. bsb-muenchen.deaip.org

The key advantages of sTD-DFT for optical rotation calculations include:

Computational Efficiency: sTD-DFT can be one to three orders of magnitude faster than conventional TD-DFT, enabling the study of much larger molecular systems. bsb-muenchen.deaip.org

Scalability: Implementations of sTD-DFT allow for computations on systems containing up to 1000 atoms, making it suitable for studying flexible biomolecules and other complex chiral systems. bsb-muenchen.deaip.org

Although no specific application of sTD-DFT to calculate the optical rotation of this compound has been reported in the literature, this simplified approach represents a promising and computationally efficient tool for future theoretical investigations of its chiroptical properties.

Advanced Synthetic Applications of 1 Chloro 2 Methylaziridine and Its Derivatives

Building Blocks in Complex Molecule Synthesis

The high ring strain energy of aziridines makes them susceptible to ring-opening reactions with a wide array of nucleophiles, a reactivity that is further enhanced by the presence of an electron-withdrawing group on the nitrogen atom. wikipedia.orgnih.govmdpi.comclockss.org This property allows for the stereospecific introduction of nitrogen functionalities into molecules, making 1-chloro-2-methylaziridine and its derivatives valuable precursors in the synthesis of complex molecules.

Preparation of Chiral Amines and Amino Alcohols

The nucleophilic ring-opening of this compound provides a direct route to chiral 1,2-diamines and amino alcohols, which are crucial components in many biologically active compounds and chiral ligands. nih.govmdpi.comclockss.orgacs.org The reaction typically proceeds via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the site of nucleophilic attack. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine (B145994) ring and the nature of the nucleophile. mdpi.comfrontiersin.org

The reaction with oxygen-based nucleophiles, such as water or alcohols, in the presence of an acid catalyst, yields chiral amino alcohols. For instance, the reaction of a chiral 2-acylaziridine with various acid chlorides can lead to the formation of β-amino-α-chlorocarbonyl compounds, which can then cyclize to form oxazolidin-2-ones or be converted to other amino alcohol derivatives. bioorg.org

Similarly, the reaction with amine nucleophiles results in the formation of chiral 1,2-diamines. These reactions can often be carried out under catalyst- and solvent-free conditions, offering a green synthetic route to these valuable compounds. rsc.org

Table 1: Synthesis of Chiral Amines and Amino Alcohols from Aziridine Derivatives
NucleophileProduct TypeReaction ConditionsReference
Water/AlcoholsAmino AlcoholsAcid catalysis bioorg.org
Amines1,2-DiaminesCatalyst- and solvent-free rsc.org
Organolithium reagentsSubstituted AminesLow temperature wikipedia.org
OrganocupratesSubstituted Amines- wikipedia.org

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Pyrroles, Imidazoles, Azetidines, Piperidines)

This compound and its derivatives are valuable precursors for the synthesis of a variety of larger nitrogen-containing heterocycles through ring-expansion reactions.

Azetidines: The synthesis of azetidines can be achieved through the ring expansion of 2-(bromomethyl)aziridines. For example, 1-(arylmethyl)-2-(bromomethyl)aziridines undergo dehydrobromination to form 2-methyleneaziridines, which can then react with azides to yield 2-(sulfonylimino)azetidines. nih.gov Another approach involves the rearrangement of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines in the presence of sodium borohydride (B1222165) in methanol, which proceeds through an aziridine intermediate to form 3-methoxy-3-methylazetidines. researchgate.netresearchgate.net

Imidazoles: Imidazolidines can be synthesized through the copper-catalyzed reaction of aziridines with imines. frontiersin.org This reaction provides a diverse range of 2-substituted imidazolidines. Furthermore, the reaction of aziridines with isocyanates under similar conditions yields imidazolidinones. frontiersin.org A one-pot synthesis of 2-imidazolines can also be achieved via the ring expansion of an imidoyl chloride with an aziridine in a Heine-type reaction. nih.gov

Pyrroles: The synthesis of pyrrolidine (B122466) derivatives can occur through the spontaneous ring expansion of vinylaziridines. mdpi.com Additionally, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. nih.govnih.gov

Piperidines: Piperidine derivatives can be synthesized through the ring expansion of aziridines. For instance, the treatment of bicyclic aziridines with rhodium-bound vinyl carbenes leads to the formation of complex dehydropiperidines. chemrxiv.org Another method involves the radical 5-exo cyclization of 2-methylene-N-substituted aziridines containing a phenylselenide group. frontiersin.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Aziridine Derivatives
Target HeterocycleAziridine DerivativeReaction TypeKey ReagentsReference
Azetidine2-(Bromomethyl)aziridineRing expansionBase, Azide (B81097) nih.gov
ImidazoleAziridine[3+2] CycloadditionImine, Copper catalyst frontiersin.org
PyrrolidineVinylaziridineSpontaneous rearrangement- mdpi.com
PiperidineBicyclic aziridine[3+3] Ring expansionRhodium vinyl carbene chemrxiv.org

Precursors for Polyethylenimines and Related Polymeric Materials

Branched polyethylenimine (PEI) is a cationic polymer with a wide range of applications, including as a non-viral gene delivery agent and in CO₂ capture technologies. sigmaaldrich.comchemicalbook.comnih.govfishersci.com The synthesis of branched PEI is achieved through the acid-catalyzed ring-opening polymerization of aziridine. nih.govmorressier.com The use of 2-methylaziridine (B133172) as a monomer in this polymerization would lead to the formation of a branched PEI with methyl groups along the polymer backbone. The chloro group in this compound would likely be removed during the initiation step of the polymerization. The resulting methylated PEI may exhibit modified properties, such as altered solubility, charge density, and biocompatibility, compared to the unsubstituted polymer. nih.gov

Role in the Synthesis of Optically Active Compounds

The inherent chirality of 2-methylaziridine makes it a valuable synthon in asymmetric synthesis, where it can be employed as a chiral auxiliary or as a precursor to chiral ligands for enantioselective catalysis.

Utility as Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.com Chiral aziridine derivatives can serve this purpose. For example, chiral imines derived from (R)-phenylglycinol can react with dimethylsulfonium methylide to produce chiral 2-substituted aziridine derivatives with high diastereoselectivity. clockss.org

More commonly, chiral aziridines are used as precursors for the synthesis of chiral ligands for asymmetric catalysis. morressier.commdpi.com For instance, N(sp³),S-bidentate aziridine-based ligands have been shown to be effective in promoting enantioselective metal-catalyzed reactions. mdpi.com The steric and electronic properties of these ligands, which can be tuned by modifying the substituents on the aziridine ring, play a crucial role in determining the enantioselectivity of the catalyzed reaction. mdpi.com

Enantioselective Transformations

Chiral ligands derived from 2-methylaziridine have been successfully employed in a variety of enantioselective transformations. One notable example is the addition of diethylzinc (B1219324) to aldehydes, where the use of a chiral aziridine sulfide (B99878) ligand resulted in high enantioselectivity. mdpi.com In this reaction, it is proposed that the electronic effects of the substituents on the ligand influence the coordination of the metal center, thereby controlling the stereochemical outcome. mdpi.com

Another significant application is the palladium-catalyzed Tsuji-Trost reaction, a powerful method for the formation of carbon-carbon bonds. mdpi.com The use of chiral aziridine-based ligands in this reaction has shown promise in achieving high levels of enantioselectivity. The ability to fine-tune the ligand structure by introducing different substituents on the aziridine ring allows for the optimization of the catalyst for specific substrates and reactions.

Table 3: Enantioselective Transformations Using Chiral Aziridine-Derived Ligands
ReactionMetal CatalystLigand TypeEnantiomeric Excess (ee)Reference
Addition of diethylzinc to benzaldehyde-(S)-2-((4-nitrophenylsulfanyl)methyl)-1-tritylaziridineup to 88.4% mdpi.com
Tsuji-Trost ReactionPalladiumN(sp³),S-bidentate aziridine sulfide- mdpi.com
Asymmetric Alkylation-Chiral imine from (R)-phenylglycinolHigh diastereoselectivity clockss.org

Historical Development of 1 Chloro 2 Methylaziridine Research

Early Discoveries in Aziridine (B145994) Chemistry

The journey into the chemistry of aziridines, the class of compounds to which 1-chloro-2-methylaziridine belongs, began in the late 19th century. The parent compound, aziridine (also known as ethylenimine), was first synthesized by the chemist Siegmund Gabriel in 1888. acs.orgchemspider.com This discovery opened the door to the exploration of a new class of three-membered heterocyclic compounds.

Early research quickly identified the defining characteristic of the aziridine ring: significant ring strain. The internal bond angles of the ring are approximately 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized atoms. acs.orgacs.org This strain is a primary determinant of the reactivity of aziridines, making them susceptible to ring-opening reactions. chemspider.com

Initial synthetic routes to the aziridine core laid the groundwork for future, more complex syntheses. Two of the earliest and most notable methods were:

The Wenker Synthesis (1935): This process involves the conversion of a β-amino alcohol to its corresponding sulfate (B86663) ester, followed by cyclization induced by a base to form the aziridine ring. acs.orgrsc.orgchemrxiv.org The method is effective but often requires harsh conditions, including high temperatures and strong bases. rsc.orgchemrxiv.org

The Gabriel Synthesis: A related and very general method involves the intramolecular cyclization of a β-haloamine, where the nitrogen atom displaces a halide on the adjacent carbon to form the ring. rsc.orggoogle.com

Another key feature of aziridines discovered during this early period is the basicity of the nitrogen atom. The nitrogen lone pair resides in an orbital with increased s-character compared to acyclic amines. This results in the nitrogen being less basic, with the conjugate acid of aziridine having a pKa of 7.9. acs.orgacs.org This electronic property, combined with the ring strain, governs much of the chemical behavior of aziridines.

Evolution of Synthesis Methodologies and Understanding of Reactivity

The synthesis of N-haloaziridines such as this compound represents a significant evolution from the early methods used for parent aziridines. The primary approach involves the direct halogenation of a pre-formed aziridine ring.

A common and effective method for the synthesis of N-chloroaziridines is the reaction of the corresponding N-H aziridine with a chlorinating agent. For instance, 2-methylaziridine (B133172) can be treated with reagents like tert-butyl hypochlorite (B82951) (t-BuOCl) to yield this compound. This reaction must be carried out under controlled, typically low-temperature, conditions to prevent unwanted side reactions. The direct N-chlorination of an existing aziridine ring was a crucial step forward, allowing for the specific creation of this subclass of compounds.

The reactivity of N-haloaziridines is dominated by two main factors: the inherent strain of the three-membered ring and the nature of the nitrogen-halogen bond. The nitrogen-chlorine bond is relatively weak and polarized, making the chlorine atom electrophilic and the nitrogen atom a potential leaving group. Research into their reactivity has uncovered several characteristic transformations, including rearrangements and elimination reactions, often initiated by heat, light, or the presence of a base. nih.gov Quantum chemical studies on related N-chlorinated heterocycles have helped to model and predict the pathways for these reactions, including dehydrochlorination and intramolecular rearrangements. nih.gov

A critical aspect of the reactivity and structure of N-haloaziridines is the phenomenon of nitrogen inversion. While the nitrogen atom in most acyclic amines rapidly inverts its configuration at room temperature, the geometry of the aziridine ring significantly increases the energy barrier to this process. The attachment of an electronegative halogen atom to the nitrogen further raises this barrier, a key finding that paved the way for detailed stereochemical studies.

Key Milestones in Stereochemical Investigations of N-Haloaziridines

The study of the stereochemistry of N-haloaziridines has yielded profound insights into the nature of trivalent nitrogen atoms. A pivotal moment in this field was the successful demonstration of slow nitrogen inversion in these molecules, leading to the isolation of stable stereoisomers.

In the 1960s, groundbreaking research by Stanley J. Brois demonstrated that the barrier to nitrogen inversion in N-chloroaziridines was exceptionally high. acs.org His work with this compound was particularly illuminating. Due to the high inversion barrier, it was possible to separate and isolate two distinct, stable isomers at room temperature: cis-1-chloro-2-methylaziridine and trans-1-chloro-2-methylaziridine. acs.org These isomers are not enantiomers but diastereomers, differing in the relative orientation of the methyl group and the chlorine atom with respect to the plane of the aziridine ring. This was one of the first definitive examples of isolating stable invertomers (isomers differing by the configuration of an atom) of a simple acyclic amine derivative.

The separation was achieved using techniques like gas chromatography, and the stability of the separated isomers was studied using nuclear magnetic resonance (NMR) spectroscopy. The coalescence of NMR signals at elevated temperatures allowed for the calculation of the energy barrier for the inversion process.

Table 1: Energy Barriers for Nitrogen Inversion in Selected Aziridines

CompoundInversion Barrier (kcal/mol)Coalescence Temperature (°C)Notes
1-H-Aziridine~17-18HighInversion is slow but isomers are identical.
1-Chloro-2,2-dimethylaziridine~22>120The presence of the chloro-substituent significantly raises the barrier.
1-Phthalimidoaziridine~18.575-125The phthalimido group also hinders inversion. rsc.org
This compoundHigh>100Allowed for the first isolation of stable nitrogen invertomers. acs.org

Another significant milestone was the determination of the absolute configuration of a chiral N-chloroaziridine. Later research involved the synthesis of an optically active N-chloroaziridine, 1-chloro-2,2-diphenylaziridine, where the chirality is due solely to the stereogenic nitrogen atom. Through X-ray crystallography, the absolute (R) configuration was assigned to the levorotatory (–) enantiomer. rsc.org This provided unequivocal proof of the structural and configurational stability of the chiral nitrogen center in N-haloaziridines.

These stereochemical investigations were crucial, as they transformed the understanding of trivalent nitrogen from a rapidly inverting center to one that could be rendered configurationally stable under the right electronic and steric conditions, a concept of fundamental importance in modern stereochemistry and asymmetric synthesis.

Q & A

Q. What ethical considerations apply when publishing conflicting data on this compound’s environmental impact?

  • Methodological Answer : Disclose all funding sources and potential conflicts of interest. Use peer-reviewed toxicity databases (e.g., ECOTOX) for environmental risk assessments and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.